N,N-bis(3-methylbutyl)sulfamoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

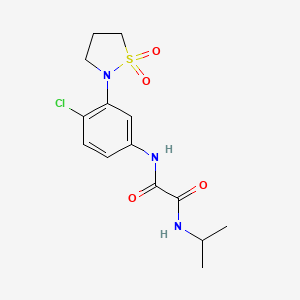

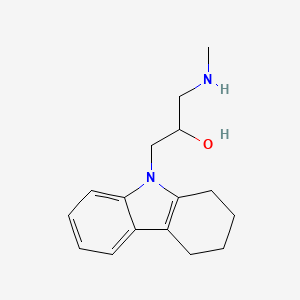

“N,N-bis(3-methylbutyl)sulfamoyl chloride” is a chemical compound with the CAS Number: 926230-32-2 . Its IUPAC name is diisopentylsulfamoyl chloride . The molecular weight of this compound is 255.81 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H22ClNO2S/c1-9(2)5-7-12(15(11,13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C10H22ClNO2S . Its molecular weight is 255.81 . More detailed physical and chemical properties were not found in the web search results.Aplicaciones Científicas De Investigación

Nanofiltration Membrane Development

Researchers have developed novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers for the treatment of dye solutions. These membranes showed improved water flux due to enhanced surface hydrophilicity, which is crucial for efficient dye rejection and water permeation in filtration processes (Yang Liu et al., 2012).

Catalytic Cross-Couplings

A study demonstrated efficient bis(phosphine)nickel-catalyzed cross-couplings of diarylborinic acids with aryl chlorides, tosylates, and sulfamates, facilitated by N-heterocyclic carbene. This method is significant for the practical synthesis of fine chemicals, highlighting the role of sulfamoyl chlorides in facilitating chemical transformations (Haihua Ke et al., 2014).

Antifungal Compound Synthesis

A study reported the synthesis of antifungal trifluoromethyl thiolsulphonates through a bismuth(III) chloride-mediated one-pot reaction involving sulfur dioxide and trifluoromethanesulfanylamide. The findings underscore the utility of sulfamoyl chlorides in synthesizing biologically active compounds (J. Sheng et al., 2017).

Multisulfonyl Chlorides Synthesis

Research on the synthesis of functional aromatic multisulfonyl chlorides, including their masked precursors, revealed potential applications in creating dendritic and complex organic molecules. This work illustrates the versatility of sulfamoyl chlorides in organic synthesis (V. Percec et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

N,N-bis(3-methylbutyl)sulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22ClNO2S/c1-9(2)5-7-12(15(11,13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPGCOVJHZPQCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

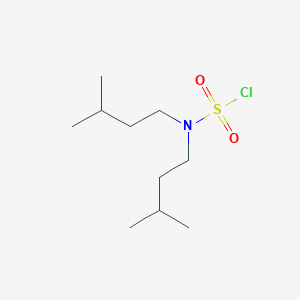

CC(C)CCN(CCC(C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2994856.png)

![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2994858.png)

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2994862.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)

![3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2994871.png)

![6-[[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2994872.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2994874.png)